2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 932969-48-7
VCID: VC8451478
InChI: InChI=1S/C23H20ClN3O4S2/c1-31-20-12-11-17(24)13-18(20)25-22(28)15-32-23-26-33(29,30)21-10-6-5-9-19(21)27(23)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,25,28)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Molecular Formula: C23H20ClN3O4S2
Molecular Weight: 502 g/mol

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

CAS No.: 932969-48-7

Cat. No.: VC8451478

Molecular Formula: C23H20ClN3O4S2

Molecular Weight: 502 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide - 932969-48-7

Specification

CAS No. 932969-48-7
Molecular Formula C23H20ClN3O4S2
Molecular Weight 502 g/mol
IUPAC Name 2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C23H20ClN3O4S2/c1-31-20-12-11-17(24)13-18(20)25-22(28)15-32-23-26-33(29,30)21-10-6-5-9-19(21)27(23)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,25,28)
Standard InChI Key WVJCIISDXJBSQP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4

Introduction

The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of sulfonamide derivatives. It features a benzothiadiazin moiety, which is significant for its biological interactions, particularly in pharmacology. This compound is of interest due to its potential therapeutic applications, including its role as an inhibitor in various enzymatic processes.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the benzothiadiazin ring and the attachment of the sulfanyl and acetamide groups. These reactions often require specific conditions such as temperature control, pH adjustments, and the use of catalysts to enhance yield and selectivity.

Mechanism of Action

The mechanism of action for this compound is likely related to its ability to inhibit specific enzymes or receptors involved in metabolic pathways. Compounds with similar structures have shown activity as inhibitors of phosphodiesterase enzymes, which could lead to enhanced signaling pathways associated with metabolic regulation.

Potential Applications

  • Pharmacological Applications: Given its potential as an enzyme inhibitor, this compound could have applications in treating conditions such as metabolic disorders.

  • Research in Medicinal Chemistry: Its unique structure makes it a valuable candidate for further research in medicinal chemistry, particularly for developing drugs targeting specific biological pathways.

Chemical Reactions

This compound can participate in various chemical reactions typical for amides and sulfonamides, including hydrolysis and nucleophilic substitution reactions. Each reaction requires optimization of conditions such as pH, temperature, and concentration to achieve desired outcomes without degrading sensitive functional groups.

Stability

The stability of the compound under various pH conditions and its reactivity with other chemical species are essential for determining its suitability for pharmaceutical applications. Thermal analysis may reveal decomposition temperatures, while spectroscopic methods provide insights into functional group characteristics.

Current Research

Research into compounds with similar structures suggests significant biological activity, particularly as inhibitors of phosphodiesterase enzymes. Further studies are needed to fully elucidate the therapeutic potential of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide and optimize its properties for clinical use.

Future Directions

Future research should focus on:

  • Pharmacodynamics: Assessing how the compound interacts with target molecules at the cellular level.

  • Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion to understand its bioavailability and potential side effects.

  • Clinical Trials: Conducting trials to evaluate its efficacy and safety in humans.

Potential Biological Activities

CompoundPotential Biological ActivityMechanism of Action
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamideInhibition of Phosphodiesterase EnzymesEnhancing cAMP signaling pathways
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamideInhibition of Phosphodiesterase 10AIncreasing intracellular cAMP levels
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamideEnzyme InhibitionInteracting with specific biological targets

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